molecular formula C14H10ClN3O4 B5766581 2-chloro-5-[(4-nitrobenzoyl)amino]benzamide

2-chloro-5-[(4-nitrobenzoyl)amino]benzamide

Cat. No. B5766581
M. Wt: 319.70 g/mol
InChI Key: ZGPCEXBCIHAALN-UHFFFAOYSA-N
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Description

2-chloro-5-[(4-nitrobenzoyl)amino]benzamide, also known as NB-5Cl, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent due to its ability to inhibit certain enzymes and proteins in the body.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(4-nitrobenzoyl)amino]benzamide involves its ability to bind to specific enzymes and proteins in the body, thereby inhibiting their activity. For example, 2-chloro-5-[(4-nitrobenzoyl)amino]benzamide has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion. This inhibition can lead to a decrease in the production of acid in the body, making 2-chloro-5-[(4-nitrobenzoyl)amino]benzamide a potential treatment for conditions such as glaucoma and acidosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-5-[(4-nitrobenzoyl)amino]benzamide are varied and depend on the specific enzyme or protein that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in acid production, as mentioned above. Inhibition of human neutrophil elastase can lead to a decrease in inflammation, making 2-chloro-5-[(4-nitrobenzoyl)amino]benzamide a potential treatment for conditions such as chronic obstructive pulmonary disease and cystic fibrosis.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-5-[(4-nitrobenzoyl)amino]benzamide is its ability to selectively inhibit specific enzymes and proteins in the body. This selectivity can lead to fewer side effects compared to other therapeutic agents that may inhibit multiple enzymes or proteins. However, one limitation of 2-chloro-5-[(4-nitrobenzoyl)amino]benzamide is its relatively low solubility in water, which can make it difficult to administer in certain forms.

Future Directions

There are several future directions for research on 2-chloro-5-[(4-nitrobenzoyl)amino]benzamide. One area of interest is its potential as a treatment for cancer, as it has been shown to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and metastasis. Additionally, further research is needed to determine the optimal dosing and administration of 2-chloro-5-[(4-nitrobenzoyl)amino]benzamide for various therapeutic applications. Finally, the development of more soluble forms of 2-chloro-5-[(4-nitrobenzoyl)amino]benzamide could lead to improved clinical efficacy and ease of administration.

Synthesis Methods

The synthesis of 2-chloro-5-[(4-nitrobenzoyl)amino]benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-aminobenzoyl chloride in the presence of a catalyst. The resulting compound is then purified through a series of chemical processes, including recrystallization and chromatography. The final product is a white crystalline solid with a melting point of approximately 250°C.

Scientific Research Applications

2-chloro-5-[(4-nitrobenzoyl)amino]benzamide has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and human neutrophil elastase. This inhibition can lead to a variety of therapeutic effects, including anti-inflammatory and anti-tumor activity.

properties

IUPAC Name

2-chloro-5-[(4-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4/c15-12-6-3-9(7-11(12)13(16)19)17-14(20)8-1-4-10(5-2-8)18(21)22/h1-7H,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPCEXBCIHAALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(4-nitrobenzoyl)amino]benzamide

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